molecular formula C10H19N B3215888 (Cyclohexylmethyl)(prop-2-en-1-yl)amine CAS No. 116855-58-4

(Cyclohexylmethyl)(prop-2-en-1-yl)amine

Cat. No. B3215888
CAS RN: 116855-58-4
M. Wt: 153.26 g/mol
InChI Key: VPBVWJCRAJTHAO-UHFFFAOYSA-N
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Description

“(Cyclohexylmethyl)(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C10H19N . It has a molecular weight of 153.26 .


Molecular Structure Analysis

The molecular structure of “(Cyclohexylmethyl)(prop-2-en-1-yl)amine” consists of a cyclohexylmethyl group attached to a prop-2-en-1-yl group via an amine linkage .


Physical And Chemical Properties Analysis

“(Cyclohexylmethyl)(prop-2-en-1-yl)amine” has a molecular weight of 153.26 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic chemistry, (Cyclohexylmethyl)(prop-2-en-1-yl)amine derivatives are instrumental in advancing the synthesis of complex molecules. For instance, studies have demonstrated its role in the aza-Claisen rearrangement, leading to the synthesis of unique heterocycles with potential pharmacological activities (Majumdar & Samanta, 2001). Additionally, chiral bis(olefin)amines, closely related in structure, have been utilized as ligands in rhodium complexes, showing efficacy in catalytic transfer hydrogenations (Zweifel et al., 2009), indicating the versatility of this chemical scaffold in catalytic processes.

Medicinal Chemistry

In medicinal chemistry, derivatives of (Cyclohexylmethyl)(prop-2-en-1-yl)amine have been explored for their biological activities. Notably, benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibited potent antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus epidermidis, without showing hemolytic activity, suggesting their potential as novel antibacterial agents (Kumar et al., 2010).

Material Science

In material science, the structural attributes of (Cyclohexylmethyl)(prop-2-en-1-yl)amine derivatives facilitate the development of novel materials. For example, N-substituted diphosphinoamines, synthesized from related structures, have been evaluated in conjunction with chromium as catalysts for ethylene tetramerization. This research demonstrated that the structural modifications of the ligand could drastically influence the activity and selectivity of the catalytic process, underscoring the importance of precise molecular engineering in material science applications (Kuhlmann et al., 2007).

properties

IUPAC Name

N-(cyclohexylmethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-8-11-9-10-6-4-3-5-7-10/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVWJCRAJTHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287532
Record name N-2-Propen-1-ylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)(prop-2-en-1-yl)amine

CAS RN

116855-58-4
Record name N-2-Propen-1-ylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116855-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-ylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 mL of MeOH is added 2-propenylamine (5.7 g, 0.1 mol), 11.2 g (0.1 mol) of cyclohexane carboxaldehyde and 12 g (0.2 mol) of NaBH3CN. The pH is adjusted to 6 with concentrated HCl. Monitor the reaction by thin layer chromatography. Upon completion add concentrated HCl until gas evolution ceases. Add 300 mL of H2O and extract once with 200 mL of Et2O. Add 1N NaOH to the aqueous solution until it is basic (pH=11) and extract 2 times with 200 mL of Et2O. Dry the organic phase over Na2SO4. Filter the drying agent and evaporate the solvent in vacuo to obtain the title compound.
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300 mL
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5.7 g
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11.2 g
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12 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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